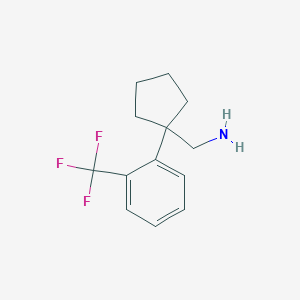
(1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine: is a chemical compound with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol . It is a useful research chemical, often employed in various scientific studies due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine typically involves multi-step reactions. One common method includes the use of sodium hydride in N,N-dimethylformamide under an inert atmosphere at 0°C, followed by the addition of lithium aluminium tetrahydride in tetrahydrofuran . The reaction is carried out under controlled temperatures ranging from 0 to 20°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Halogens, electrophiles, and catalysts like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is used as a building block for synthesizing more complex molecules.
Biology: In biological research, it is employed to study the effects of trifluoromethyl groups on biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and materials that require the incorporation of trifluoromethyl groups .
Mechanism of Action
The mechanism of action of (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine
- (1-(2,4-Difluorophenyl)cyclopentyl)methanamine
- Cyclopropyl (2-fluoro-3-(trifluoromethyl)phenyl)methanamine
Uniqueness: (1-(2-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H16F3N |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
[1-[2-(trifluoromethyl)phenyl]cyclopentyl]methanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-2-1-5-10(11)12(9-17)7-3-4-8-12/h1-2,5-6H,3-4,7-9,17H2 |
InChI Key |
ZUANQTUDDXDMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11743012.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743019.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743023.png)
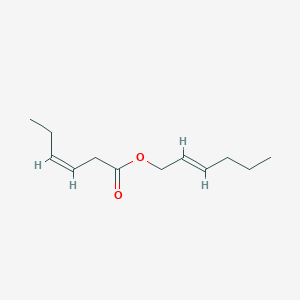

![Bicyclo[1.1.0]butan-1-ylmethanol](/img/structure/B11743047.png)
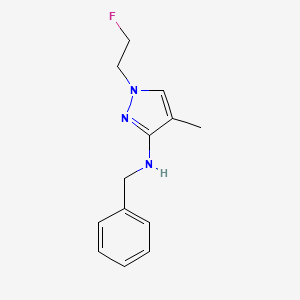
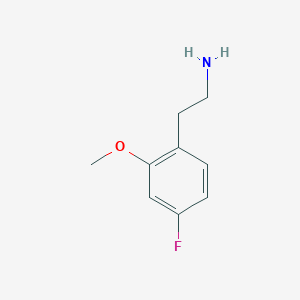
![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743061.png)
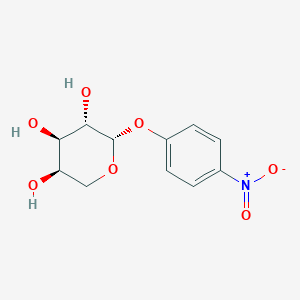
![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11743068.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743073.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
